molecular formula C16H18N4O B7554610 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile

2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile

Cat. No. B7554610
M. Wt: 282.34 g/mol
InChI Key: GYKLHZKZRLVHPW-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways. Moreover, it has been found to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.
Biochemical and Physiological Effects:
2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to prevent the aggregation of amyloid-beta peptides in Alzheimer's disease and inhibit the formation of alpha-synuclein oligomers in Parkinson's disease. Moreover, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile in lab experiments include its high purity, good yield, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile. One direction is to explore its potential applications in other diseases, such as cardiovascular diseases, diabetes, and autoimmune diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Moreover, future research can focus on the development of novel derivatives of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile involves the reaction of 2-chloroquinoline-3-carbonitrile with 2-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained in good yield and high purity.

Scientific Research Applications

2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile has shown promising results in scientific research for its potential applications in various fields. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by preventing the aggregation of amyloid-beta peptides in Alzheimer's disease and inhibiting the formation of alpha-synuclein oligomers in Parkinson's disease. Moreover, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c17-12-14-11-13-3-1-2-4-15(13)18-16(14)20-7-5-19(6-8-20)9-10-21/h1-4,11,21H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKLHZKZRLVHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3C=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile

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